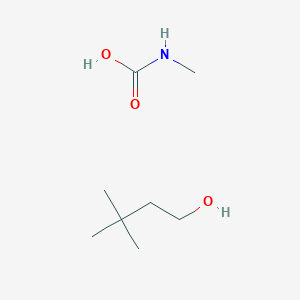![molecular formula C29H42O5Si3 B14494430 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane CAS No. 65591-28-8](/img/structure/B14494430.png)
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. These compounds are characterized by a silicon-oxygen backbone with various organic substituents attached to the silicon atoms. This particular compound is notable for its three phenyl groups and three isopropoxy groups attached to the silicon atoms, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which are then further reacted to form the final trisiloxane product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and isopropoxy groups can be substituted with other organic groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted trisiloxanes
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymerization reactions. Additionally, the phenyl and isopropoxy groups provide hydrophobic and steric properties that influence its reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- 1,1’:3’,1’‘-Terphenyl, 5’-phenyl-
Uniqueness
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is unique due to its specific combination of phenyl and isopropoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and versatility, such as in high-performance materials and biomedical devices.
Propiedades
Número CAS |
65591-28-8 |
|---|---|
Fórmula molecular |
C29H42O5Si3 |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
bis[(methyl-phenyl-propan-2-yloxysilyl)oxy]-phenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C29H42O5Si3/c1-24(2)30-35(7,27-18-12-9-13-19-27)33-37(32-26(5)6,29-22-16-11-17-23-29)34-36(8,31-25(3)4)28-20-14-10-15-21-28/h9-26H,1-8H3 |
Clave InChI |
CUYVFWUNCMOPKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(C)C)O[Si](C)(C3=CC=CC=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


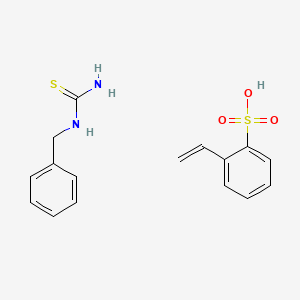
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
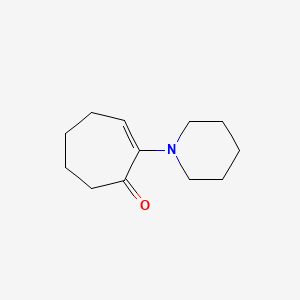
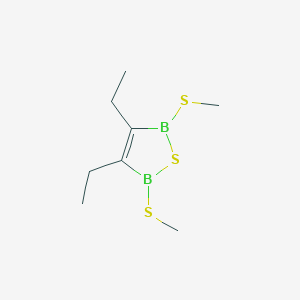
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
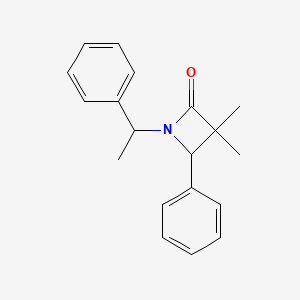
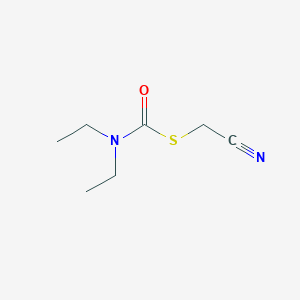
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
